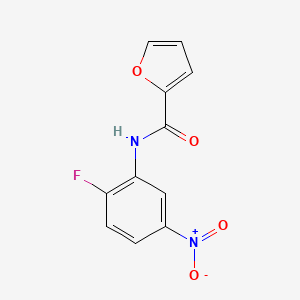

N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide

Description

N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a nitroaromatic furan carboxamide derivative characterized by a furan-2-carboxamide core substituted with a 2-fluoro-5-nitrophenyl group. The compound’s nitro and fluoro substituents are likely to influence electronic effects, solubility, and biological interactions, as seen in similar molecules .

Properties

Molecular Formula |

C11H7FN2O4 |

|---|---|

Molecular Weight |

250.18 g/mol |

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H7FN2O4/c12-8-4-3-7(14(16)17)6-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |

InChI Key |

SKDJUOYCJCCSLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-fluoro-5-nitroaniline with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation: The furan ring can be oxidized to form various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of N-(2-amino-5-nitrophenyl)furan-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized furan derivatives.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The fluorine atom may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide, differing primarily in substituents on the aryl ring or furan moiety:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance stability and reactivity, while alkoxy groups (e.g., allyloxy) increase lipophilicity .

- Positional Isomerism : The nitro group’s position (e.g., 4-nitro vs. 5-nitro) affects electronic distribution and intermolecular interactions, as seen in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .

- Core Modifications : Replacing furan-2-carboxamide with benzamide (e.g., compound in ) alters binding affinity and solubility.

Physicochemical Properties

- Solubility : Nitro groups reduce solubility in polar solvents, while fluorine can enhance bioavailability via membrane permeability .

Biological Activity

N-(2-Fluoro-5-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring, a nitrophenyl moiety, and a carboxamide functional group. The presence of the nitro group enhances its interaction with biological targets, making it a subject of interest in drug discovery.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The nitrophenyl group is known to enhance the compound's ability to disrupt microbial cell functions, potentially making it effective against various pathogens.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but early results are promising.

3. Antitubercular Activity

This compound has shown potential as an antitubercular agent. Its structural features allow it to interfere with iron acquisition mechanisms in mycobacterial species, which is crucial for their survival and proliferation.

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial metabolism.

- Cell Membrane Disruption : The compound can disrupt the integrity of microbial cell membranes.

- DNA Interaction : There is potential for interaction with DNA, leading to impaired replication in cancer cells.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives similar to this compound demonstrated broad-spectrum antimicrobial activity. The compound was tested against various bacterial strains, showing significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 18 | 0 |

| P. aeruginosa | 12 | 0 |

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines. The compound was found to decrease cell viability significantly after 48 hours of treatment.

| Concentration (μM) | Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of furan-based compounds. For instance, the introduction of halogen atoms and nitro groups has been linked to increased potency against microbial and cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.